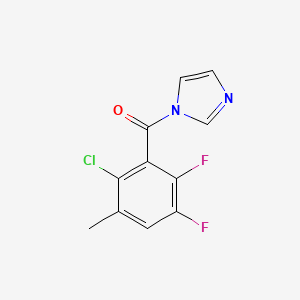
(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole is a chemical compound characterized by its unique structure, which includes a benzoyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole typically involves the following steps:
Benzoyl Chloride Formation: The starting material, 2,6-difluoro-3-methylbenzoic acid, is converted to its corresponding benzoyl chloride through a reaction with thionyl chloride (SOCl₂).
Imidazole Coupling: The benzoyl chloride is then reacted with imidazole in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chloro and fluoro groups.
Substitution: Substitution reactions can occur at the benzoyl or imidazole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer chloro and fluoro groups.
Substitution Products: New compounds with different functional groups attached to the benzoyl or imidazole ring.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzoyl-imidazole derivatives, such as 1-(2-fluoro-5,6-dichloro-3-methylbenzoyl)-1H-imidazole and 1-(2,6-difluoro-3-methylbenzoyl)-1H-imidazole.
Uniqueness: The presence of both chloro and fluoro groups on the benzene ring, along with the methyl group, gives this compound distinct chemical and physical properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C11H7ClF2N2O |
|---|---|
Peso molecular |
256.63 g/mol |
Nombre IUPAC |
(2-chloro-5,6-difluoro-3-methylphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C11H7ClF2N2O/c1-6-4-7(13)10(14)8(9(6)12)11(17)16-3-2-15-5-16/h2-5H,1H3 |
Clave InChI |
CVPDXEHEUWHXPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C(=O)N2C=CN=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















